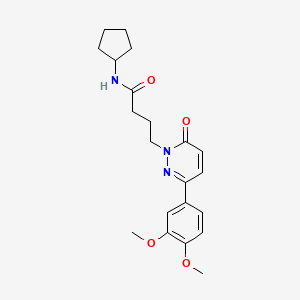

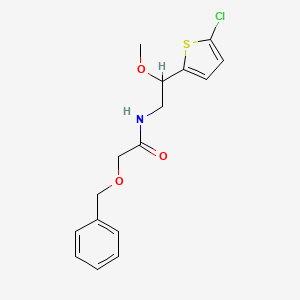

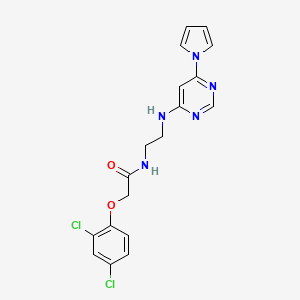

1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss various carboxylic acid derivatives and their synthesis, which can provide insights into the synthesis and properties of related compounds. For instance, carboxylic acid derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized and characterized, indicating the interest in sulfur-containing heterocycles and their potential liquid crystalline behaviors .

Synthesis Analysis

The synthesis of carboxylic acid derivatives can involve various methods, including the thiolysis of α,β-epoxycarboxylic acids, which has been shown to be more efficient in water and can be influenced by the presence of catalysts like InCl3 . Additionally, the synthesis of compounds with a 1,3,4-thiadiazole core involves the use of NMR spectroscopy, FTIR, and mass spectrometry for characterization . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of carboxylic acid derivatives is crucial for their properties and potential applications. For example, the presence of a 1,3,4-thiadiazole ring affects the liquid crystalline behavior of the compounds, which is influenced by the length of the alkoxy chain attached to the phenyl moiety . The molecular structure analysis of related compounds, such as 1,8-dioxoacridine carboxylic acid derivatives, involves spectroscopic techniques like FT-IR, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

The reactivity of carboxylic acid derivatives can lead to various chemical transformations. For instance, the thiolysis of α,β-epoxycarboxylic acids results in products that are anti-diastereoselective and can be isolated in good yields . The synthesis of amides from carboxylic acid chlorides also demonstrates the potential for further chemical reactions involving carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives are diverse and can be tailored by modifying their molecular structure. The liquid crystalline properties of compounds with a 1,3,4-thiadiazole moiety are a clear example of how structural changes can impact material properties . Additionally, the determination of ionization constants in different solvent mixtures for 1,8-dioxoacridine carboxylic acid derivatives shows the importance of solvent effects on the chemical behavior of these compounds .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The catalytic use of carboxylic acids and their derivatives in organic synthesis is well-documented. For example, carboxylic acids have been employed in the InCl3-catalyzed regio- and stereoselective thiolysis of α,β-epoxycarboxylic acids, demonstrating their utility in synthesizing sulfur-containing organic compounds with high regio- and stereoselectivity in water, showcasing the potential for environmentally friendly reaction conditions (Fringuelli et al., 2005).

Formation of Short-Chain Carboxylic Acids

Research on the Maillard reaction cascade has revealed the formation of short-chain carboxylic acids from sugar fragmentation, indicating the significance of carboxylic acids in understanding the chemistry of food aging and flavor development (Davidek et al., 2006).

Structural Component in Coordination Polymers

Carboxylic acid-functionalized compounds serve as versatile building blocks in the design of coordination polymers . These materials exhibit diverse structural features and have applications in luminescence sensing and magnetism, highlighting the role of carboxylic acids in materials science (Gu et al., 2017).

Development of Bio-Based, Degradable Thermosets

In polymer chemistry, carboxylic acids have been used to cross-link epoxidized soyate , resulting in bio-based, degradable thermosets. This research underscores the importance of carboxylic acids in developing sustainable materials with a combination of hardness and flexibility (Ma et al., 2016).

Photocatalytic Degradation of Organic Dyes

Coordination complexes derived from carboxylic acids have been prepared for the photocatalytic degradation of methyl violet dye , showcasing the potential of carboxylic acid-based materials in environmental applications and pollution remediation (Lu et al., 2021).

Safety and Hazards

properties

IUPAC Name |

1,1-dioxo-4-phenylthiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c13-11(14)12(10-4-2-1-3-5-10)6-8-17(15,16)9-7-12/h1-5H,6-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTQBTWYUYSSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine](/img/structure/B2539188.png)

![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)

![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)